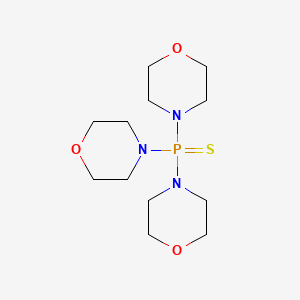
Phosphorothioic trimorpholide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic trimorpholide is an organophosphorus compound characterized by the presence of phosphorus and sulfur atoms bonded together. This compound belongs to the broader class of phosphorothioates, which are known for their significant biological properties and diverse applications in various fields, including agrochemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorothioic trimorpholide can be synthesized through various methods involving the formation of P-S bondsThe reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain a high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic trimorpholide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and substituted phosphorothioates, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
Phosphorothioic trimorpholide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus and sulfur functionalities into target molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: this compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its biological activity against pests
Mécanisme D'action
The mechanism of action of phosphorothioic trimorpholide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby disrupting its normal function. This inhibition can lead to various biological effects, including the suppression of viral replication or the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Phosphorothioic trimorpholide can be compared with other similar compounds, such as:
Hexamethylphosphoramide: Known for its use as a solvent and reagent in organic synthesis.
Hexamethylphosphorous triamide: Studied for its potential carcinogenic properties.
Tripiperidinophosphine oxide: Used in various chemical reactions and as a ligand in coordination chemistry.
Diethoxymorpholinophosphine oxide:
This compound stands out due to its unique combination of phosphorus and sulfur atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
14129-98-7 |
|---|---|
Formule moléculaire |
C12H24N3O3PS |
Poids moléculaire |
321.38 g/mol |
Nom IUPAC |
trimorpholin-4-yl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C12H24N3O3PS/c20-19(13-1-7-16-8-2-13,14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 |
Clé InChI |
JXAVLJWUECDWKI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1P(=S)(N2CCOCC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


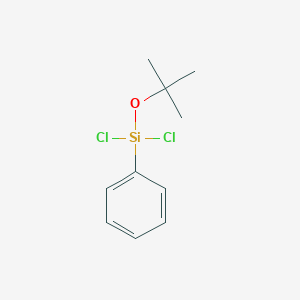
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
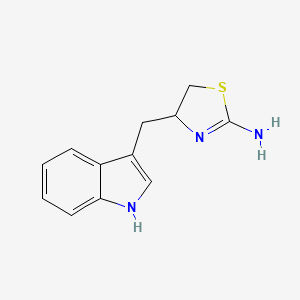
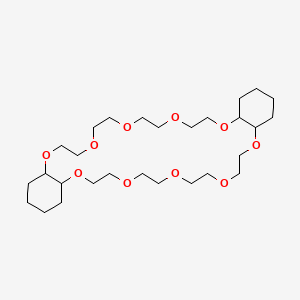
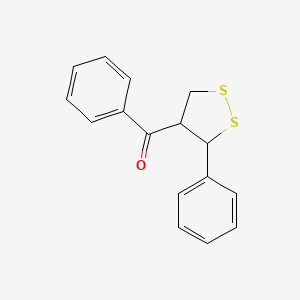
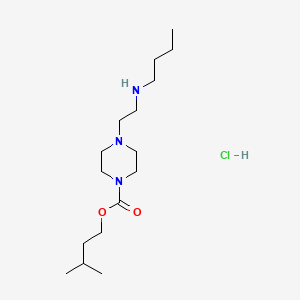
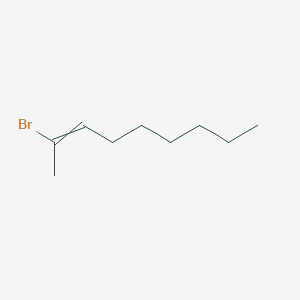

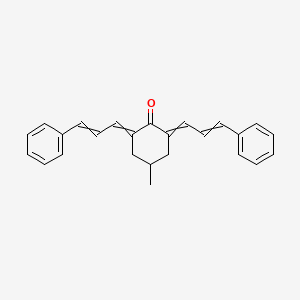
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
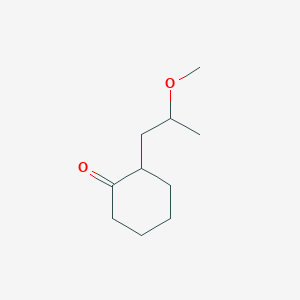


![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
